4-Phenylquinoline-2-carbaldehyde 4-Phenylquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 33273-99-3
VCID: VC13302937
InChI: InChI=1S/C16H11NO/c18-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)17-13/h1-11H
SMILES: C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O
Molecular Formula: C16H11NO
Molecular Weight: 233.26 g/mol

4-Phenylquinoline-2-carbaldehyde

CAS No.: 33273-99-3

Cat. No.: VC13302937

Molecular Formula: C16H11NO

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylquinoline-2-carbaldehyde - 33273-99-3

Specification

CAS No. 33273-99-3
Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
IUPAC Name 4-phenylquinoline-2-carbaldehyde
Standard InChI InChI=1S/C16H11NO/c18-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)17-13/h1-11H
Standard InChI Key HQIIQJGUJTVNOO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Phenylquinoline-2-carbaldehyde (C₁₆H₁₁NO) features a bicyclic quinoline scaffold fused from a benzene ring and a pyridine ring. The pyridine nitrogen occupies position 1, while the phenyl group and aldehyde substituent are located at positions 4 and 2, respectively (Figure 1) . The compound’s molecular weight is 233.26 g/mol, and its SMILES notation (C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O) reflects the spatial arrangement of these groups .

Table 1: Physicochemical Properties of 4-Phenylquinoline-2-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₆H₁₁NOPubChem
Molecular Weight233.26 g/molPubChem
CAS Number117839-38-0PubChem
IUPAC Name2-phenylquinoline-4-carbaldehydePubChem

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-phenylquinoline-2-carbaldehyde can be approached via modifications of classical quinoline-forming reactions. While direct methods are sparsely documented, analogous pathways such as the Friedländer quinoline synthesis and Doebner reaction provide viable frameworks.

Friedländer Synthesis Adaptations

In a solvent-free Friedländer synthesis, poly(phosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzophenone derivatives with α,β-unsaturated carbonyl compounds . For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by reacting 2-aminoacetophenone with pentan-2,3-dione in PPA at 90°C . Adapting this method, substituting the diketone with a glyoxal derivative could yield the aldehyde functionality at position 2.

Doebner Reaction Modifications

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although experimental NMR data for 4-phenylquinoline-2-carbaldehyde is limited, computational studies on related quinolines offer predictive insights. For instance, B3LYP/6-311G(d,p) calculations for 1-(4-phenylquinolin-2-yl)propan-1-one revealed close alignment between theoretical and experimental ¹H/¹³C chemical shifts . The aldehyde proton in 4-phenylquinoline-2-carbaldehyde is expected to resonate near δ 10.0 ppm, while the quinoline aromatic protons would appear between δ 7.5–9.0 ppm .

Infrared (IR) Spectroscopy

The carbaldehyde group exhibits a strong stretching vibration near 1700 cm⁻¹, as observed in similar aldehydes . Additional peaks corresponding to C=N (1550–1600 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches would further characterize the compound .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analyses

DFT studies on analogous quinolines, such as 1-(4-phenylquinolin-2-yl)propan-1-one, have elucidated electronic properties, including frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEPs) . For 4-phenylquinoline-2-carbaldehyde, the aldehyde group likely increases electrophilicity at position 2, making it a reactive site for nucleophilic additions .

Table 2: Predicted Electronic Properties (B3LYP/6-311G(d,p))

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4

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